molecular formula C9H7NO4 B13755864 3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime CAS No. 2297-69-0

3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime

Cat. No.: B13755864
CAS No.: 2297-69-0
M. Wt: 193.16 g/mol
InChI Key: VKYWUUUJICLJFK-UHFFFAOYSA-N
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Description

3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime is an organic compound with the molecular formula C9H7NO4 It is a derivative of cycloheptadiene, featuring a trione structure with an acetyloxime group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime typically involves the reaction of cycloheptadiene with specific reagents to introduce the trione and oxime functionalities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the trione to diols or other reduced forms.

    Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime involves its interaction with molecular targets through its functional groups. The trione and oxime groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,6-Cycloheptadiene-1,2,5-trione: Lacks the acetyloxime group but shares the trione structure.

    Cycloheptadiene: The parent compound without the trione and oxime functionalities.

    Cycloheptatriene: A related compound with a different arrangement of double bonds.

Uniqueness

Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

CAS No.

2297-69-0

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

[(4,5-dioxocyclohepta-2,6-dien-1-ylidene)amino] acetate

InChI

InChI=1S/C9H7NO4/c1-6(11)14-10-7-2-4-8(12)9(13)5-3-7/h2-5H,1H3

InChI Key

VKYWUUUJICLJFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=C1C=CC(=O)C(=O)C=C1

Origin of Product

United States

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